3,3-Difluoropyrrolidin-2-one
CAS No.: 162970-49-2
Cat. No.: VC0070070
Molecular Formula: C4H5F2NO
Molecular Weight: 121.087
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162970-49-2 |
|---|---|
| Molecular Formula | C4H5F2NO |
| Molecular Weight | 121.087 |
| IUPAC Name | 3,3-difluoropyrrolidin-2-one |
| Standard InChI | InChI=1S/C4H5F2NO/c5-4(6)1-2-7-3(4)8/h1-2H2,(H,7,8) |
| Standard InChI Key | BDHHIGBFEDVNDX-UHFFFAOYSA-N |
| SMILES | C1CNC(=O)C1(F)F |
Introduction
Chemical Identity and Structural Characteristics
3,3-Difluoropyrrolidin-2-one (CAS Number: 162970-49-2) is a fluorinated lactam with the molecular formula C4H5F2NO . This compound belongs to the pyrrolidinone family, characterized by a five-membered ring containing a nitrogen atom and a carbonyl group. What distinguishes this particular molecule is the presence of two fluorine atoms at the 3-position of the pyrrolidinone ring.
Nomenclature and Identifiers
The compound is known by several names in chemical databases and literature:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 3,3-Difluoropyrrolidin-2-one |
| CAS Number | 162970-49-2 |
| Alternative Names | 3,3-Difluoro-2-pyrrolidinone, 2-Pyrrolidinone, 3,3-difluoro- |
| European Community (EC) Number | 865-282-7 |
| Creation Date in PubChem | 2010-03-30 |
| Last Modified | 2025-03-08 |
The compound was first cataloged in chemical databases over a decade ago but continues to be relevant in current research, as evidenced by recent database updates as of March 2025 .
Structural Features
3,3-Difluoropyrrolidin-2-one consists of a pyrrolidinone ring with two fluorine atoms substituted at the carbon in the 3-position. The presence of these fluorine atoms significantly alters the electronic properties of the molecule compared to unsubstituted pyrrolidinone, affecting its reactivity, metabolic stability, and binding characteristics in biological systems.
Physical and Chemical Properties
The fluorination at the 3-position confers specific physical and chemical properties to this compound that make it useful for various applications, particularly in medicinal chemistry.
Physical Properties
| Hazard Statement | Description | Classification |
|---|---|---|
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
Precautionary Measures
Multiple precautionary statements (P-codes) are associated with this compound, including P261, P264, P264+P265, P270, P271, P280, and others, indicating the need for proper ventilation, protective equipment, and hygiene practices when handling the substance .
Synthetic Methods and Production
While the search results don't provide direct methods for synthesizing 3,3-Difluoropyrrolidin-2-one specifically, they offer insights into the synthesis of related difluorinated heterocyclic compounds.
General Synthetic Approaches
Based on the synthesis of related compounds, potential approaches to producing 3,3-Difluoropyrrolidin-2-one might include:
-
Fluorination of pyrrolidin-2-one using specialized fluorinating agents
-
Construction of the pyrrolidinone ring with pre-installed fluorine atoms
-
Modification of precursor molecules such as difluorinated carboxylic acid derivatives
Related Synthetic Methodologies
Research on similar fluorinated heterocycles provides insight into possible synthetic routes. For instance, the synthesis of 4-substituted 3,3-difluoropiperidines involves the 1,4-addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles in the presence of copper powder, followed by various transformations including borane reduction, lactamization, and reduction of the lactam .
The synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines has also been reported, which could provide methodological approaches applicable to our target compound .
Applications in Pharmaceutical Research
3,3-Difluoropyrrolidin-2-one and its derivatives have gained significant importance in medicinal chemistry and drug development.
Role as a Building Block
One of the most important applications of 3,3-difluoropyrrolidin-2-one is as a building block in the synthesis of more complex biologically active compounds. The incorporation of this moiety can enhance several properties of drug candidates:
-
Improved metabolic stability
-
Enhanced binding affinity to target proteins
-
Altered pharmacokinetic properties
-
Modulation of acid-base properties
Use in Diabetes Treatment Research
A notable application of 3,3-difluoropyrrolidin is in the development of dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes. Specifically, (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4- triazolo[1,5-a]pyridin-6-ylphenyl)butanamide has been identified as a potent, orally active DPP-4 inhibitor with an IC50 of 6.3 nM .
This compound demonstrates excellent selectivity, oral bioavailability in preclinical species, and efficacy in animal models of diabetes, highlighting the value of 3,3-difluoropyrrolidin units in pharmaceutical design .
Recent Research Developments
Recent research has continued to explore the applications and synthesis of fluorinated heterocycles similar to 3,3-difluoropyrrolidin-2-one.
Expanding Applications
Beyond diabetes treatment, research continues to explore the potential of difluorinated heterocycles in various therapeutic areas:
-
As components in blue-emitting materials based on phenanthroimidazole derivatives
-
As building blocks in the synthesis of complex bioactive molecules
Structure-Activity Relationships
The incorporation of the 3,3-difluoropyrrolidin-2-one moiety into larger molecules can significantly affect their biological activity through several mechanisms.
Impact of Geminal Difluorination
The geminal difluoro group at the 3-position of the pyrrolidinone ring creates specific electronic and conformational effects:
-
The strong electron-withdrawing nature of fluorine alters the electron distribution across the molecule
-
The C-F bond creates unique dipole moments and potential hydrogen bond acceptor sites
-
The gem-difluoro group can restrict rotation and lock molecules into bioactive conformations
-
The fluorine atoms may participate in interactions with protein binding pockets through multipolar interactions
Metabolic Considerations
One of the primary reasons for incorporating fluorine atoms into drug molecules is to enhance metabolic stability. The 3,3-difluoropyrrolidin-2-one structure may help prevent oxidative metabolism at the 3-position of the pyrrolidinone ring, potentially extending the half-life of drugs containing this moiety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume